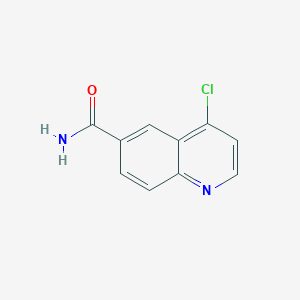

4-Chloroquinoline-6-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1378260-39-9 |

|---|---|

Molekularformel |

C10H7ClN2O |

Molekulargewicht |

206.63 g/mol |

IUPAC-Name |

4-chloroquinoline-6-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |

InChI-Schlüssel |

ZOZOBXFLQKOMMJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)N)Cl |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for Quinoline (B57606) Core Synthesis

The quinoline ring, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be assembled through various synthetic routes. These methods offer different levels of substitution control and are chosen based on the desired final product and the availability of starting materials.

Several well-established named reactions have been the bedrock of quinoline synthesis for over a century. These methods typically involve the condensation of anilines with carbonyl-containing compounds followed by cyclization.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The isatin is first hydrolyzed to an isatoic acid intermediate, which then reacts with the carbonyl compound. wikipedia.org This method is particularly relevant as it directly furnishes a carboxylic acid at the 4-position, which can be a precursor to other functionalities, though in the context of 4-chloroquinoline (B167314) synthesis, the 4-hydroxyl group that is often formed is the key intermediate. wikipedia.orgpharmaguideline.com

Doebner Reaction: The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov A variation, the Doebner-von Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgslideshare.netsynarchive.com These reactions are catalyzed by acids and offer a versatile approach to substituted quinolines. wikipedia.org

Combes Synthesis: In the Combes synthesis, an aniline is condensed with a β-diketone under acidic conditions to form a substituted quinoline. iipseries.orgwikipedia.orgdrugfuture.com The reaction proceeds through a Schiff base intermediate which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

| Named Reaction | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene) | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | wikipedia.orgnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline | wikipedia.orgslideshare.net |

| Combes Synthesis | Aniline, β-Diketone | Substituted quinoline | iipseries.orgwikipedia.org |

More contemporary methods for quinoline synthesis often employ transition-metal catalysis or novel cyclization strategies to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance. mdpi.com These modern approaches include:

Transition-Metal-Catalyzed Annulations: Catalysts based on copper, palladium, rhodium, and cobalt have been successfully used to construct the quinoline core. mdpi.com For instance, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to synthesize 4-trifluoromethyl quinolines. mdpi.com

Photo-induced and Oxidative Cyclizations: Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols provides a route to quinolines at room temperature. organic-chemistry.org These methods often utilize an organic small-molecule catalyst and an oxidant like DMSO. organic-chemistry.org

Electrophilic Cyclization of N-(2-Alkynyl)anilines: Substituted quinolines can be synthesized through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles like iodine monochloride (ICl), iodine (I2), and bromine (Br2). nih.gov This method allows for the direct introduction of a halogen at the 3-position. nih.gov

Introduction and Manipulation of the 4-Chloro Moiety

The 4-chloro substituent is a key feature of the target molecule, often introduced to facilitate further functionalization through nucleophilic aromatic substitution.

The most common and direct method for introducing a chlorine atom at the 4-position of the quinoline ring is through the chlorination of a 4-quinolone (or 4-hydroxyquinoline) precursor. ucsf.edu

Using Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is a widely used and effective reagent for this transformation. ucsf.eduresearchgate.net The 4-quinolone is heated with POCl₃, often in a solvent or neat, to afford the corresponding 4-chloroquinoline. ucsf.eduresearchgate.net The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. nih.gov The reaction of quinazolones with POCl₃ has been shown to occur in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinazoline upon heating. nih.gov A similar mechanism is expected for 4-quinolones. A patent describes the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) by reacting 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502) with phosphorus oxychloride in acetonitrile (B52724) with triethylamine. google.com

Other Chlorinating Agents: While POCl₃ is prevalent, other chlorinating agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be employed. google.com A patent describes a process for preparing 4-chloroquinolines by reacting a corresponding acid with a chlorination agent like phosphorus oxychloride, phosphorus pentachloride, or thionyl chloride in the presence of an oxidizing agent. google.com

The 4-chloroquinoline moiety is highly valuable as it readily participates in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org 4-Chloroquinolines can serve as the halide partner in these reactions. researchgate.netnih.gov This reaction is instrumental in forming carbon-carbon bonds and synthesizing biaryl compounds. libretexts.org While the reactivity of aryl chlorides is generally lower than that of bromides or iodides, suitable catalyst systems can facilitate the coupling of 4-chloroquinolines. nih.gov Research has shown that the successive substitution of halogens in dihaloquinolines is possible, with the reactivity order being I > Br > Cl. nih.gov

Synthesis of the 6-Carboxamide Functionality

The final step in the synthesis of 4-Chloroquinoline-6-carboxamide is the formation of the amide group at the 6-position of the quinoline ring. This is typically achieved by first introducing a carboxylic acid or a related functional group at this position, followed by amidation.

One synthetic route involves the conversion of a precursor, 6-cyano-7-methoxy-4-chloroquinoline, which is dissolved in an acetic acid solution and heated to produce 4-chloro-7-methoxyquinoline-6-amide. Another approach starts with 4-amino-2-methoxybenzamide, which undergoes a nucleophilic substitution to form 4-hydroxy-7-methoxyquinoline-6-formamide, followed by a chlorination reaction to yield 4-chloro-7-methoxyquinoline-6-carboxamide. google.com

A more general and widely used method involves the coupling of a quinoline-6-carboxylic acid with an amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A series of novel quinoline-6-carboxamides were synthesized by reacting their analogous carboxylic acids with various amine derivatives in the presence of a base (triethylamine) and a protecting agent (BOP) at room temperature. researchgate.net Similarly, quinoline-6-carboxylic acid can be used as a starting material for the synthesis of quinoline-6-carboxylic acid derivatives. nih.gov

Another documented synthesis involves treating 4-chloro-7-methoxyquinoline-6-carbaldehyde (B15248427) (Intermediate II) with hydrogen peroxide and potassium carbonate in DMSO to yield 4-chloro-7-methoxyquinoline-6-carboxamide. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 6-Cyano-7-methoxy-4-chloroquinoline | Acetic acid solution, heat (80 °C) | 4-Chloro-7-methoxyquinoline-6-amide | |

| 4-Amino-2-methoxybenzamide | 1. Nucleophilic substitution to form 4-hydroxy-7-methoxyquinoline-6-formamide 2. Chlorination | 4-Chloro-7-methoxyquinoline-6-carboxamide | google.com |

| Quinoline-6-carboxylic acid | Amine, Triethylamine, BOP reagent, Room temperature | Quinoline-6-carboxamide (B1312354) derivative | researchgate.net |

| 4-Chloro-7-methoxyquinoline-6-carbaldehyde | Hydrogen peroxide, Potassium carbonate, DMSO | 4-Chloro-7-methoxyquinoline-6-carboxamide | chemicalbook.com |

Direct Amidation and Carboxylic Acid Coupling Reactions

One of the most straightforward approaches to the synthesis of 4-chloroquinoline-6-carboxamide involves the direct amidation of the corresponding carboxylic acid, 4-chloroquinoline-6-carboxylic acid. This transformation is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by ammonia (B1221849) or an appropriate amine. nih.govuniurb.itsigmaaldrich.comuni-kiel.debachem.com

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. bachem.compeptide.com Other effective reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). sigmaaldrich.compeptide.com These reagents facilitate the formation of a highly reactive activated ester intermediate, which readily reacts with an amine to form the desired amide bond.

Alternatively, the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an amine, is a classic and effective method for amide bond formation. nih.gov

Table 1: Examples of Peptide Coupling Reagents for Amide Synthesis

| Reagent Class | Specific Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms insoluble urea (B33335) byproduct, useful for solution-phase synthesis. peptide.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | Water-soluble urea byproduct, easily removed by aqueous workup. peptide.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, less hazardous byproducts than BOP. sigmaaldrich.compeptide.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Fast reactions, widely used in solid-phase peptide synthesis. sigmaaldrich.compeptide.com |

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation has emerged as a powerful and versatile method for the synthesis of carboxamides, including 4-chloroquinoline-6-carboxamide. nih.govrsc.orgberkeley.edu This reaction typically involves the coupling of a halo-substituted quinoline, such as 4-chloro-6-bromoquinoline or 4-chloro-6-iodoquinoline, with an amine and carbon monoxide in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov

A key advantage of this methodology is the ability to introduce the carboxamide functionality in a single step from readily available halo-precursors. The choice of ligand is crucial for the success of the reaction, with bulky phosphine (B1218219) ligands such as Xantphos often being employed to promote efficient catalysis. nih.gov The reaction conditions, including the pressure of carbon monoxide, can be tuned to selectively produce either the simple carboxamide or a double-carbonylated product. nih.gov

Table 2: Palladium-Catalyzed Aminocarbonylation of 6-Haloquinolines

| Substrate | Amine | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Iodoquinoline | Various amines | Pd(OAc)₂/XantPhos | 1 bar CO, Et₃N, DMF | Quinoline-6-carboxamides | 13-90% | nih.gov |

| 6-Bromopurine ribonucleoside | Arylamines | Pd(OAc)₂/Xantphos | Cs₂CO₃, Toluene, 100 °C | 6-Arylaminopurine ribonucleosides | Good | nih.gov |

| 6-Chloropurine ribonucleoside | Arylamines | Pd(OAc)₂/Xantphos | Cs₂CO₃, Toluene, 100 °C | 6-Arylaminopurine ribonucleosides | Good | nih.gov |

Conversion from 6-Carbonitrile or 6-Carbaldehyde Precursors

Another important synthetic route to 4-chloroquinoline-6-carboxamide involves the chemical transformation of other functional groups at the C-6 position, most notably the carbonitrile or carbaldehyde.

The hydrolysis of a 6-cyanoquinoline precursor, such as 4-chloro-6-cyanoquinoline, provides a direct pathway to the corresponding carboxamide. chemicalbook.com This hydrolysis can be performed under either acidic or basic conditions, with the reaction conditions being carefully controlled to avoid over-hydrolysis to the carboxylic acid. For instance, heating 6-cyano-7-methoxy-4-chloroquinoline in an acetic acid/water mixture leads to the formation of 4-chloro-7-methoxyquinoline-6-carboxamide. Similarly, treatment of a nitrile with hydrogen peroxide in the presence of a base like potassium carbonate is another effective method. chemicalbook.com

While less common, the conversion of a 6-carbaldehyde precursor is also a viable option. This would typically involve an oxidation of the aldehyde to the carboxylic acid, followed by one of the amidation methods described in section 2.3.1.

Multi-step Synthetic Pathways for Substituted Quinoline-6-carboxamides

The synthesis of more complex or highly substituted quinoline-6-carboxamides often necessitates multi-step reaction sequences. These pathways typically involve the construction of the quinoline ring system from acyclic or simpler aromatic precursors, followed by the introduction or modification of the substituents at the desired positions. nih.govnih.govgoogle.com

A common strategy involves the Gould-Jacobs reaction, where an aniline derivative is condensed with a β-ketoester, followed by cyclization to form a 4-hydroxyquinoline. nih.gov This intermediate can then be chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃). nih.gov Subsequent functional group manipulations, such as the introduction of the carboxamide at C-6, can then be carried out.

For example, a multi-step synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide starts from 4-cyano-3-hydroxyaniline. This precursor undergoes a series of reactions including methylation, cyclization to form the quinolinone, chlorination, and finally hydrolysis of the nitrile to the carboxamide. Such multi-step approaches offer the flexibility to introduce a wide range of substituents onto the quinoline scaffold.

Derivatization Strategies and Analog Generation for 4-Chloroquinoline-6-carboxamide

To explore the structure-activity relationships of 4-chloroquinoline-6-carboxamide-based compounds, extensive derivatization is often required. These modifications can be broadly categorized into two main areas: alterations to the carboxamide side chain and substitutions on the quinoline ring itself. nih.govdurham.ac.ukmdpi.com

Modifications on the Carboxamide Nitrogen and Side Chains

The carboxamide nitrogen of 4-chloroquinoline-6-carboxamide provides a convenient handle for the introduction of a wide variety of substituents. This is typically achieved by starting with 4-chloroquinoline-6-carboxylic acid and coupling it with a diverse range of primary or secondary amines using the methods described in section 2.3.1. This allows for the synthesis of a library of N-substituted analogs with varying steric and electronic properties. clockss.org

Further modifications can be made to the side chains attached to the carboxamide nitrogen. For instance, if the side chain contains other functional groups, these can be further elaborated to generate more complex analogs. This strategy is crucial for fine-tuning the pharmacological properties of the lead compound.

Table 3: Examples of N-Substituted 7-Chloro-4-hydroxy-2-quinolone-3-carboxamides

| Amine Used for Coupling | Resulting N-Substituent | Reference |

|---|---|---|

| Benzylamine | Benzyl | clockss.org |

| p-Fluoroaniline | 4-Fluorophenyl | clockss.org |

| m-Fluoroaniline | 3-Fluorophenyl | clockss.org |

Systematic Substitutions on the Quinoline Ring System

In addition to modifying the carboxamide side chain, systematic substitutions on the quinoline ring system are essential for a comprehensive understanding of structure-activity relationships. The 4-chloroquinoline scaffold allows for a variety of chemical transformations to introduce different functional groups at various positions on the ring.

For instance, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. mdpi.commdpi.com This provides a straightforward route to 4-amino, 4-alkoxy, and 4-thioalkoxy quinoline derivatives.

Furthermore, other positions on the quinoline ring can be functionalized using a range of modern synthetic methods. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups at positions bearing a halogen substituent. nih.govdurham.ac.uk Directed ortho-metalation strategies can also be utilized to functionalize specific positions on the quinoline ring. durham.ac.uk These approaches, often employed in a multi-step synthetic sequence, enable the synthesis of a diverse library of analogs with systematic variations around the quinoline core. nih.gov

Design and Synthesis of Hybrid Molecules (e.g., Cinnamamide-Quinoline Conjugates)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in medicinal chemistry. This design principle aims to create novel chemical entities with potentially enhanced or synergistic activities. In this context, the fusion of a quinoline nucleus with a cinnamamide (B152044) core has been explored to generate hybrid molecules with unique chemical properties. nih.gov

The design rationale for these hybrids often stems from the established significance of both the quinoline and cinnamamide scaffolds in various bioactive compounds. nih.govnih.gov For instance, certain derivatives of 6-cinnamamido-quinoline-4-carboxamide were designed as hybrid molecules to explore their chemical and biological characteristics. nih.gov To improve properties such as aqueous solubility, a common challenge in drug development, hydrophilic side-chains like N,N-dimethylamino-ethyl have been linked to the quinoline ring through a carboxamide linker. nih.gov

A general synthetic approach to creating cinnamamide-quinoline hybrids involves a multi-step process. One reported pathway begins with a substituted quinoline, which is then methodically elaborated to incorporate the cinnamamide moiety. nih.gov For example, the synthesis of a series of hybrids featuring a quinoline scaffold tethered to a 2-(arylamido)cinnamide moiety has been documented. nih.gov The process commenced with 8-hydroxyquinoline, which was reacted with 2-chloroacetic acid to form 2-(quinoline-8-yloxy)acetic acid. Subsequent esterification and reaction with hydrazine (B178648) hydrate (B1144303) yielded a key hydrazide intermediate. This intermediate was then coupled with various ethyl 2-(arylamido)-cinnamate derivatives to produce the final cinnamamide-quinoline hybrids. nih.govresearchgate.net

The final coupling step typically involves refluxing the quinoline-based hydrazide intermediate with the appropriate cinnamate (B1238496) derivative in ethanol, often with a catalytic amount of acetic acid, for an extended period. nih.govresearchgate.net The resulting crude product is then purified, commonly by column chromatography, to isolate the desired hybrid molecule. nih.gov

Detailed findings from one such synthetic investigation are presented below, showcasing the yields and melting points of the synthesized hybrid compounds.

Table 1: Synthesis and Properties of Cinnamamide-Quinoline Hybrids

Data sourced from reference nih.gov.

The characterization of these synthesized molecules is confirmed through various spectral analysis techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR), to verify their chemical structures. core.ac.uk The research findings demonstrate the successful application of molecular hybridization to create complex molecules that merge the structural features of quinolines and cinnamamides. nih.gov

Iii. Structure Activity Relationships Sar and Pharmacophore Modeling

Elucidation of Key Structural Features Governing Biological Activity

The biological profile of 4-chloroquinoline-6-carboxamide and its derivatives is a composite of contributions from its core components: the 4-chloro substituent, the position of the carboxamide group, other substitutions on the quinoline (B57606) ring, and modifications to the carboxamide moiety itself.

The chlorine atom at the 4-position of the quinoline ring is a key modulator of the molecule's electronic properties and binding interactions, significantly influencing its efficacy and selectivity. The electron-withdrawing nature of the chloro group can enhance binding affinity with biological targets. acs.org For instance, in a series of quinolone-based hydrazones, a 4-chloro substituent led to significant inhibition against α-glucosidase, which is attributed to the stabilization of transition states during enzymatic reactions or enhanced interactions with polar residues in the active site. acs.org

In the context of P2X7 receptor antagonists, derivatives of quinoline-6-carboxamide (B1312354) featuring a 4-chloro substitution showed potent inhibitory activity. nih.gov Specifically, the 4-chloro analogue demonstrated an IC₅₀ value of 0.813 μM, comparable to the 4-fluoro (0.624 μM) and 4-iodo (0.566 μM) versions, suggesting that highly electronegative substituents at this position enhance affinity. nih.gov

Furthermore, the influence of the 4-chloro group can be context-dependent, with its effect being modulated by other substituents on the scaffold. nih.gov For example, while a 4-chloro phenyl substitution decreased antigrowth activity in some 4-aminoquinoline (B48711) hybrids, it increased potency by up to 4.4-fold in others when compared to methyl-substituted compounds. nih.gov Research on other quinoline derivatives has also highlighted that a chloro-substituent can enhance antileishmanial activity. nih.gov

The placement of the carboxamide group at the C-6 position of the quinoline nucleus is crucial for molecular recognition and has been leveraged in the design of inhibitors for various biological targets. This specific substitution pattern serves as a versatile anchor for building more complex molecules. A prominent example is the use of 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) as a key intermediate in the synthesis of Lenvatinib, a multi-receptor tyrosine kinase inhibitor. chemicalbook.com This underscores the strategic importance of the 6-carboxamide moiety for constructing molecules that target the ATP-binding pocket of kinases.

Studies have explored quinoline-6-carboxamide derivatives as antagonists for various receptors. For instance, a series of 2-substituted quinoline-6-carboxamides were synthesized and evaluated as potential metabotropic glutamate (B1630785) receptor type 1 (mGluR1) antagonists for neuropathic pain. nih.gov In another study, quinoline-6-carboxamide benzenesulfonates were developed as P2X7 receptor antagonists, indicating the suitability of the 6-carboxamide scaffold for interaction with this ion channel. nih.gov The amide linkage provided by the carboxamide group is an important feature found in several standard P2X7R antagonists. nih.gov

Substituents at positions other than 4 and 6 on the quinoline ring play a significant role in fine-tuning the biological activity of the 4-chloroquinoline-6-carboxamide scaffold. These "remote" modifications can alter the molecule's physicochemical properties, such as solubility and lipophilicity, and its orientation within a binding site.

For example, the presence of a methoxy (B1213986) group at the C-7 position is a feature of the Lenvatinib intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide. In other quinoline series, SAR studies have shown that an electron-donating methoxy group at C-2 enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov Conversely, a bromine atom at C-6 was found to be essential for improving antimalarial efficacy. nih.gov

The substituents attached to the nitrogen atom of the 6-carboxamide group are pivotal in modulating the compound's activity, permeability, and target specificity. This position offers a versatile point for chemical modification to optimize interactions with the biological target.

In a study on quinoline-4-carboxamides as antimalarial agents, modifications to the amide substituent had a dramatic impact on potency. acs.org Capping the amide NH with a methyl group resulted in an 87-fold decrease in potency, highlighting the importance of the hydrogen bond-donating capability of the amide itself. acs.org Furthermore, reducing the basicity of the amine substituent on the carboxamide led to a significant improvement in cell permeability, although it often came at the cost of reduced potency. acs.orgnih.gov This demonstrates a critical trade-off between physicochemical properties and biological activity that must be managed through careful substituent selection.

| Structural Feature | Modification | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| 4-Chloro Substituent | Presence vs. other groups | Enhances inhibitory activity | α-glucosidase | acs.org |

| 4-Chloro vs. 4-Fluoro vs. 4-Iodo | Potent antagonist activity (IC₅₀ = 0.813 μM) | P2X7 Receptor | nih.gov | |

| 6-Carboxamide Position | Core scaffold element | Key intermediate for Lenvatinib synthesis | Tyrosine Kinase Inhibitor | chemicalbook.com |

| Core scaffold element | Enables antagonist activity | mGluR1 | nih.gov | |

| Remote Quinoline Substitutions | 7-Methoxy group | Present in key Lenvatinib intermediate | Tyrosine Kinase Inhibitor | |

| 3-Methyl group | Reduces activity | Antimalarial | pharmacy180.com | |

| 8-Methyl group | Abolishes activity | Antimalarial | pharmacy180.com | |

| Carboxamide Substituents | Methylation of amide NH | 87-fold decrease in potency | Antimalarial (anti-P. falciparum) | acs.org |

| Reduced basicity of amine substituent | Improves permeability but can reduce potency | Antimalarial | acs.orgnih.gov |

Pharmacophore Development and Validation

Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This approach is particularly valuable when the 3D structure of the target is unknown.

Ligand-based pharmacophore modeling derives a model from a set of known active ligands. creative-biolabs.com The process involves superimposing the 3D structures of these active molecules to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. creative-biolabs.comnih.gov

For a scaffold like 4-chloroquinoline-6-carboxamide, a ligand-based pharmacophore model would be developed using a training set of its most active derivatives against a particular target. The key steps involve:

Conformational Analysis : Generating a representative set of low-energy 3D conformations for each molecule in the training set to account for their flexibility. creative-biolabs.com

Feature Identification : Defining the potential pharmacophoric features for each conformation. For the 4-chloroquinoline-6-carboxamide scaffold, these would typically include:

An aromatic ring feature from the quinoline core.

A hydrogen bond acceptor from the quinoline nitrogen.

A hydrogen bond donor and acceptor from the 6-carboxamide group.

A halogen bond donor from the 4-chloro substituent.

Additional features from various substituents.

Model Generation : Aligning the conformations of the active molecules and identifying a common spatial arrangement of features. Algorithms like HypoGen can generate multiple hypotheses, which are then scored based on how well they match the active compounds and differentiate them from inactive ones. nih.govsemanticscholar.org

Validation : The predictive power of the best pharmacophore model is rigorously validated. This is done using a test set of compounds with known activities (that were not used in model generation) and statistical methods like Fischer's randomization test to ensure the model's robustness and statistical significance. semanticscholar.org

Once validated, this pharmacophore model serves as a 3D query to screen large chemical databases for novel, structurally diverse compounds that possess the required features and are therefore likely to be active against the target of interest. nih.gov This approach allows for the efficient discovery of new hit compounds based on the essential structural characteristics of the 4-chloroquinoline-6-carboxamide scaffold.

Structure-Based Pharmacophore Generation from Target Interactions

Structure-based pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features of a ligand that are necessary for optimal interaction with a specific biological target. This model is derived directly from the crystal structure of the target protein, often in complex with a known ligand. The process provides invaluable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-target complex.

For the quinoline scaffold, structure-based pharmacophore models are crucial for designing novel derivatives with enhanced activity against various targets, including those in infectious diseases and cancer. nih.govnih.gov The general approach involves several key steps:

Target-Ligand Complex Preparation : The process begins with a high-resolution 3D structure of the target protein bound to a ligand, typically obtained through X-ray crystallography. nih.gov

Interaction Mapping : The binding site is analyzed to map all potential interaction points between the ligand and the protein's amino acid residues. These interactions define the pharmacophoric features.

Feature Definition : Key chemical features are identified and defined. These commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups (PI/NI). nih.gov

Model Generation and Refinement : A pharmacophore model is generated as a 3D arrangement of these features. The model often includes excluded volumes, which represent regions of the binding pocket occupied by the protein, thereby defining the space where a potential ligand cannot extend. nih.gov

In the context of quinoline derivatives, this approach has been applied to various targets. For instance, in designing inhibitors for p21-activated kinase 4 (PAK4), a target in cancer therapy, a structure-based approach using a 4-aminoquinazoline-2-carboxamide scaffold guided the optimization of inhibitors. nih.gov Although not the exact 4-chloroquinoline-6-carboxamide, the quinazoline (B50416) core is structurally related, and the study highlighted the importance of specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket for achieving high potency and selectivity. nih.gov Similarly, for antimalarial drug discovery, the binding of 4-aminoquinolines to targets like P. falciparum lactate (B86563) dehydrogenase (PfLDH) has been modeled to understand the key interactions driving inhibitory activity. nih.gov These models consistently underscore the importance of the quinoline ring's ability to form π-π stacking interactions and the role of substituents in forming specific hydrogen bonds. nih.gov

A typical structure-based pharmacophore model for a quinoline derivative might include:

An aromatic ring feature for the quinoline core.

A hydrogen bond acceptor feature associated with the quinoline nitrogen.

Hydrogen bond donor and acceptor features from the carboxamide group at the C-6 position.

A hydrophobic feature corresponding to the chloro-group at the C-4 position.

These models serve as a 3D query for virtual screening of compound libraries to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. nih.gov

Integration of Pharmacophore Models with Extensive SAR Data

The true power of pharmacophore models is realized when they are integrated with extensive Structure-Activity Relationship (SAR) data. SAR studies systematically modify the chemical structure of a lead compound and measure the effect of these changes on biological activity. This empirical data validates and refines the pharmacophore model, leading to a more accurate understanding of the chemical features essential for activity.

For quinoline-6-carboxamide derivatives, SAR studies have provided critical insights. A study on P2X7 receptor (P2X7R) antagonists utilized a series of quinoline-6-carboxamide benzenesulfonates to explore SAR. The P2X7R is a target for conditions involving inflammation and cancer. nih.gov The findings from this study demonstrate how systematic modifications to the molecule impact its inhibitory potency.

The replacement of a pyrazine (B50134) carboxamide with a quinoline-6-carboxamide moiety resulted in a slight decrease in potency, but specific substitutions on the appended phenyl ring led to significant improvements. nih.gov For instance, the attachment of highly electronegative groups like fluoro, chloro, and iodo at the para-position of the benzenesulfonate (B1194179) ring enhanced the compound's affinity for the P2X7R. nih.gov

The interactive table below summarizes the SAR data for a series of quinoline-6-carboxamide derivatives as P2X7R antagonists, highlighting the impact of different substituents on potency (IC₅₀).

This data clearly shows that the 4-iodo substituted compound 2f was the most potent in this series. nih.gov Integrating this SAR data with a pharmacophore model would refine the model to emphasize the importance and optimal properties of the feature corresponding to this part of the molecule. For example, it might suggest that a hydrophobic and/or a halogen bond donor feature at this position is critical for enhanced binding affinity.

Broader SAR studies on the 4-aminoquinoline scaffold, primarily for antimalarial activity, have established several key principles that are also relevant to 4-chloroquinoline-6-carboxamide:

The 7-Chloro Group : In the context of antimalarials like chloroquine (B1663885), the 7-chloro group on the quinoline ring is considered crucial for activity, contributing to the molecule's ability to accumulate in the parasite's acidic food vacuole and inhibit hemozoin formation. nih.gov

The Side Chain : The nature and length of the side chain attached to the quinoline core profoundly influence activity. For 4-aminoquinolines, a shorter linker of two to four carbons between nitrogen atoms is often optimal for activity against both sensitive and resistant malaria strains. nih.govmdpi.com For the quinoline-6-carboxamide series, the carboxamide linkage and the subsequent substituted ring system constitute this side chain, and their composition is critical for target interaction. nih.govnih.gov

By combining the predictive power of structure-based pharmacophore models with the empirical evidence from SAR studies, researchers can create a robust framework for rational drug design. This integrated approach accelerates the optimization of lead compounds like 4-chloroquinoline-6-carboxamide, enabling the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. nih.govbiorxiv.org

Iv. Investigations of Biological Targets and Mechanisms of Action in Vitro Studies

Modulation of Specific Enzymes and Receptors (In Vitro)

The 4-chloroquinoline-6-carboxamide core structure has been identified as a key pharmacophore that interacts with several enzymes and receptors, leading to the inhibition or antagonism of their functions.

The quinoline (B57606) carboxamide scaffold is a recognized structure in the design of kinase inhibitors. Notably, 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) serves as a key intermediate in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. mycancergenome.orgguidechem.comvascularcell.comgoogle.com Lenvatinib potently inhibits several receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR), which are crucial in angiogenesis. mycancergenome.orgvascularcell.comfocusbiomolecules.com In vitro kinase assays have quantified its inhibitory activity against multiple kinases. focusbiomolecules.com

Table 1: In Vitro Kinase Inhibition Profile of Lenvatinib

| Target Kinase | IC₅₀ (nM) |

|---|---|

| VEGFR-2 (KDR) | 4.0 |

| VEGFR-3 | 5.2 |

| VEGFR-1 | 22 |

| FGFR-1 | 46 |

| PDGFRβ | 39 |

| KIT | 100 |

Other studies on related quinoline-carboxamide derivatives have shown inhibitory potential against other kinases. For instance, certain carboxamide-appended quinoline moieties have been identified as inhibitors of Pim-1 kinase. researchgate.net Furthermore, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to target phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov While direct inhibitory data for the parent compound against p21-activated kinases (PAK) is limited, the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective PAK4 inhibitors highlights the relevance of the broader chloro-quinoline/quinazoline (B50416) carboxamide scaffold in targeting this kinase family. acs.orgnih.gov

Derivatives of quinoline-6-carboxamide (B1312354) have been successfully developed as antagonists for specific cell surface receptors involved in signaling pathways.

mGluR1 Antagonism: A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives were synthesized and evaluated for their ability to antagonize the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). jst.go.jpnih.gov This receptor is implicated in various central nervous system disorders, including neuropathic pain. jst.go.jp A functional cell-based calcium flux assay identified several compounds with micromolar inhibitory potency. jst.go.jpnih.gov

Table 2: mGluR1 Antagonistic Activity of Selected Quinoline-6-carboxamide Derivatives

| Compound | Structure | mGluR1 IC₅₀ (µM) |

|---|---|---|

| 13c | N-ethyl-2-(piperidin-1-yl)quinoline-6-carboxamide | 2.16 |

| 13d | N-propyl-2-(piperidin-1-yl)quinoline-6-carboxamide | 3.58 |

P2X7R Antagonism: The P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and cancer, has been a target for quinoline-6-carboxamide derivatives. nih.govnih.gov A series of these compounds were evaluated for their selective inhibitory potency in a Ca²⁺ mobilization assay using human P2X7R-transfected MCF-7 cells. nih.govnih.gov The study revealed that substitutions on a terminal phenyl ring were key to potency, with halogen substitutions enhancing affinity. nih.gov

Table 3: P2X7R Antagonistic Activity of Selected Quinoline-6-carboxamide Derivatives

| Compound | Key Structural Feature | P2X7R IC₅₀ (µM) |

|---|---|---|

| 2f | 4-iodo substitution | 0.566 |

| 2e | 4-fluoro substitution | 0.624 |

| 2g | 4-chloro substitution | 0.813 |

While some quinoline-based antimalarials are thought to interact with Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), research on quinoline-4-carboxamides has identified a different and novel mechanism of action. nih.govnih.govresearchgate.netscirp.org A phenotypic screen against the blood stage of P. falciparum led to the discovery of a series of quinoline-4-carboxamides with potent antiplasmodial activity. acs.orgnih.govnih.gov The specific molecular target for these compounds was identified not as PfLDH, but as the Plasmodium falciparum translation elongation factor 2 (PfEF2), an enzyme critical for protein synthesis in the parasite. acs.orgnih.govnih.gov This finding highlights a distinct mechanism for this class of compounds compared to other quinolines.

Table 4: In Vitro Antiplasmodial Activity of a Lead Quinoline-4-carboxamide Derivative

| Compound | Target | P. falciparum (3D7) EC₅₀ (nM) |

|---|---|---|

| DDD107498 | PfEF2 | ~1 |

Cellular Pathway Perturbations (In Vitro)

Beyond direct enzyme and receptor modulation, derivatives of 4-Chloroquinoline-6-carboxamide have been shown to disrupt critical cellular processes such as autophagy and apoptosis in in vitro cancer models.

A study focusing on a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives demonstrated that these compounds effectively impair lysosome function. nih.govnih.gov Autophagy is a lysosome-dependent catabolic process that cancer cells can use to survive stress. nih.gov The CiQ derivatives were found to increase lysosome membrane permeability (LMP) and lead to the accumulation of ubiquitinated proteins, which indicates a disruption of lysosome function. nih.gov This impairment of the lysosome leads to a blockage in the autophagic flux—the dynamic process of autophagosome synthesis, fusion with lysosomes, and degradation. nih.govnih.gov This disruption is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov

The disruption of lysosomal and autophagic pathways by quinoline carboxamide derivatives ultimately triggers programmed cell death. The same study on CiQ derivatives found that the disruption of autophagic flux resulted in massive apoptotic cell death. nih.govnih.gov This was evidenced by the activation of initiator caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

Other studies on different quinoline carboxamide derivatives have reinforced these findings. For example, certain quinoline-carboxamide derivatives were shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins (down-regulating anti-apoptotic Bcl-2 and up-regulating pro-apoptotic BAX) and activating effector caspase-3. researchgate.net Furthermore, some derivatives have been shown to cause cell cycle arrest. For instance, new quinazoline dicarboxamide derivatives, structurally related to the core compound, induced apoptosis by arresting the cell cycle in the G1 and G2/M phases in colon cancer cell lines. nih.gov

Inhibition of Cell Migration and Invasion (In Vitro Assays)

Currently, there is a lack of specific published research focusing on the direct effects of 4-Chloroquinoline-6-carboxamide on the inhibition of cell migration and invasion. However, broader studies on related quinoline-carboxamide derivatives suggest potential activity in pathways relevant to cell motility and cancer progression. For instance, some quinoline-carboxamide derivatives have been shown to induce apoptosis (programmed cell death) and other cellular changes in cancer cell lines. nih.gov These activities are often linked to the inhibition of cancer cell proliferation and metastasis, which involves the migration and invasion of tumor cells. Further investigation is required to determine if 4-Chloroquinoline-6-carboxamide itself possesses such inhibitory properties.

Antimicrobial Activity (In Vitro)

The antimicrobial potential of the quinoline scaffold is well-documented. In vitro studies have explored the efficacy of various 4-Chloroquinoline-6-carboxamide derivatives against a range of microbial pathogens.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

A study investigating a series of novel quinoline-6-carboxamides reported antibacterial activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. bohrium.com While the specific data for 4-Chloroquinoline-6-carboxamide was not detailed in the available literature, the study confirms that compounds with this core structure are active against these common pathogens. bohrium.com Another study on different quinoline carbohydrazide (B1668358) derivatives showed that while they possessed good activity against S. aureus, they were not effective against E. coli, highlighting the variability of antibacterial spectrums within the broader quinoline class. nih.govacs.org One investigation into quinoline derivatives demonstrated a potent, broad-spectrum effect against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 μg/mL for the lead compound. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Quinoline-6-carboxamides | Escherichia coli | Active | bohrium.com |

| Quinoline-6-carboxamides | Staphylococcus aureus | Active | bohrium.com |

| Quinoline Carbohydrazides | Staphylococcus aureus | Moderate to Good | nih.govacs.org |

| Quinoline Carbohydrazides | Escherichia coli | Ineffective | nih.govacs.org |

| Quinolone-coupled Hybrid | Various G+ & G- strains | MIC: 0.125–8 μg/mL | nih.gov |

Antimalarial Activity (In Vitro)

The quinoline core is the foundation for some of the most important antimalarial drugs, such as chloroquine (B1663885). While specific in vitro antimalarial data for 4-Chloroquinoline-6-carboxamide is not prominently available, research on structurally related quinoline-4-carboxamides has identified potent antiplasmodial activity. A screening of these derivatives against the blood stage of Plasmodium falciparum (3D7 strain) identified a lead compound with a half-maximal effective concentration (EC50) of 120 nM. acs.org Subsequent optimization led to derivatives with low nanomolar potency, demonstrating the potential of the quinoline carboxamide scaffold in developing new antimalarial agents. acs.org

Antileishmanial Activity (In Vitro)

Leishmaniasis is a parasitic disease for which new treatments are needed. The quinoline scaffold has been explored for its antileishmanial properties. Studies on various chloroquinoline derivatives have shown effective in vitro activity against Leishmania species. For example, a novel chloroquinoline derivative, AM1009, was tested against promastigote and amastigote forms of two Leishmania species, demonstrating its potential as a therapeutic target. bohrium.com However, specific in vitro studies detailing the efficacy of 4-Chloroquinoline-6-carboxamide against Leishmania parasites have not been identified in the reviewed literature. General reviews confirm that quinoline frameworks are considered promising for their leishmanicidal activity. nih.gov

Antitubercular Activity (In Vitro)

Tuberculosis remains a major global health threat, and the search for new drugs is critical. The quinoline core is a feature of the approved anti-tubercular drug bedaquiline. Research into other quinoline derivatives has shown promise. A study on a series of quinoline-2-carboxamides found several compounds with significant activity against Mycobacterium tuberculosis, with some showing higher potency than the standard drugs isoniazid (B1672263) or pyrazinamide. researchgate.net Similarly, piperlotines, which are α,β-unsaturated amides, exhibited slight antimycobacterial activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. nih.gov Despite the activity within the broader class, specific in vitro data on the antitubercular efficacy of 4-Chloroquinoline-6-carboxamide is not available in the current literature.

Anti-inflammatory and Other Specific In Vitro Biological Activities

The quinoline structure is present in compounds with diverse biological activities, including anti-inflammatory effects.

One area of specific investigation for related compounds is the P2X7 receptor (P2X7R), which plays a role in inflammation and cancer. A series of quinoline-6-carboxamide benzenesulfonates were evaluated as P2X7R antagonists. nih.gov In a calcium mobilization assay using human P2X7R-transfected MCF-7 cells, a 4-chloro analogue in this series (compound 2g) showed inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 0.813 μM. nih.gov This indicates that the quinoline-6-carboxamide scaffold can be effectively modified to target specific cellular receptors involved in inflammatory pathways.

While direct studies on the anti-inflammatory properties of 4-Chloroquinoline-6-carboxamide are scarce, research on other quinoline derivatives has shown inhibition of pro-inflammatory mediators. For example, certain styryl quinolinium derivatives have demonstrated an ability to prevent albumin denaturation, an in vitro marker of anti-inflammatory activity.

Table 2: In Vitro P2X7R Antagonist Activity of a Quinoline-6-carboxamide Derivative

| Compound | Assay | Target | IC50 (μM) | Reference |

|---|---|---|---|---|

| 4-chloro quinoline-6-carboxamide benzenesulfonate (B1194179) (2g) | Calcium Mobilization | h-P2X7R | 0.813 | nih.gov |

V. Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor at the atomic level. While specific molecular docking studies for 4-Chloroquinoline-6-carboxamide were not prevalent in the reviewed literature, studies on closely related chloroquinoline derivatives highlight the utility of this approach in drug discovery.

Molecular docking simulations for various chloroquinoline derivatives have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with protein targets. For instance, in a study on novel chloroquinoline derivatives bearing a benzenesulfonamide (B165840) moiety, docking studies revealed interactions with the active site of phosphoinositide 3-kinase (PI3K). nih.gov The interactions observed included hydrogen bonds between the ligand and key amino acid residues such as VAL 882, LYS 883, and ASP 964. nih.gov Similarly, a designed chloroquine (B1663885) analog, 4-((7-chloroquinolin-4-yl)amino)phenol, was shown through docking studies to bind to the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov These examples underscore how docking studies can map out the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity.

A critical output of molecular docking is the prediction of binding energy, which estimates the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable and favorable interaction. For example, the docking of a novel chloroquine derivative against the SARS-CoV-2 Mpro resulted in a predicted binding affinity of -7.8 kcal/mol. nih.gov In another study, various synthesized chloroquinoline-based compounds showed a range of binding energies when docked against PI3K, with some of the most active compounds exhibiting strong predicted affinities. nih.gov These predicted values are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

The following table provides examples of predicted binding energies for related chloroquinoline derivatives from molecular docking studies.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Chloroquine derivative with benzenesulfonamide moiety | Phosphoinositide 3-Kinase (PI3K) | Ranged from -14.87 to -27.17 |

| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 |

Note: The data represents findings for related compounds, not 4-Chloroquinoline-6-carboxamide itself.

Beyond predicting if a molecule will bind, molecular docking elucidates the optimal binding pose or conformation of the ligand within the protein's binding site. This three-dimensional representation is vital for understanding structure-activity relationships. For instance, the 3D interaction diagram for a potent chloroquinoline derivative showed it fitting snugly into the PI3K active site, with its pyrimidine (B1678525) and phenyl groups forming specific interactions with the surrounding residues. nih.gov Understanding the optimal binding pose allows medicinal chemists to design modifications to the ligand's structure to enhance its interactions with the target, thereby improving its efficacy and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the electronic structure, while Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. These calculations are valuable for characterizing the reactivity and photophysical properties of compounds like 4-Chloroquinoline-6-carboxamide.

DFT calculations have been used to investigate the electronic properties of a close analog, 4-Chloro-7-methoxyquinoline-6-carboxamide (B1359183). The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important as they govern the molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, indicating regions of nucleophilicity, while the LUMO is the most likely to accept electrons, indicating regions of electrophilicity.

For 4-Chloro-7-methoxyquinoline-6-carboxamide, the HOMO is reportedly localized on the quinoline (B57606) ring and the chlorine atom. This suggests that these regions are prone to electrophilic attack. Conversely, the LUMO is concentrated on the carboxamide group, indicating that this site is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The calculated HOMO-LUMO gap for this analog was found to be 4.8 eV.

The table below summarizes the calculated electronic parameters for 4-Chloro-7-methoxyquinoline-6-carboxamide.

| Electronic Parameter | Calculated Value |

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 5.2 Debye |

| HOMO Distribution | Localized on the quinoline ring and chlorine atom |

| LUMO Distribution | Concentrated on the carboxamide group |

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored red or yellow, are electron-rich and are likely sites for electrophilic attack. Regions of positive potential, usually colored blue, are electron-poor and are susceptible to nucleophilic attack.

For 4-Chloro-7-methoxyquinoline-6-carboxamide, the MEP analysis shows that the negative charge is localized on the chlorine and oxygen atoms. This indicates that these atoms are the most electron-rich parts of the molecule and are potential sites for interactions with electrophiles or for forming hydrogen bonds. This information is complementary to the frontier orbital analysis and provides a more complete picture of the molecule's reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the optimization of lead structures.

For quinoline-based compounds, various QSAR models have been developed to predict their efficacy against a range of biological targets, including those involved in malaria, tuberculosis, and cancer. nih.govnih.govresearchgate.netnih.gov Methodologies such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) are commonly employed. nih.govresearchgate.net These 3D-QSAR techniques build models based on the steric and electrostatic fields of the molecules.

The robustness and predictive power of these models are assessed using statistical parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²pred). nih.gov For example, a QSAR study on quinoline derivatives as antimalarial agents reported HQSAR models with a q² of 0.80, an r² of 0.80, and an r²pred of 0.72, indicating a high degree of statistical significance and predictive ability. nih.gov More recent approaches also incorporate machine learning and deep learning algorithms to develop highly predictive models from diverse sets of molecular descriptors. nih.gov

Table 2: Examples of QSAR Models for Quinoline Derivatives

This table summarizes statistical data from various QSAR studies on quinoline derivatives, demonstrating the predictive power of these models.

| QSAR Model | Biological Activity | q² | r² | r²pred | Reference |

| CoMFA | Antimalarial | 0.70 | 0.80 | 0.63 | nih.gov |

| CoMSIA | Antimalarial | 0.69 | 0.79 | 0.61 | nih.gov |

| HQSAR | Antimalarial | 0.80 | 0.80 | 0.72 | nih.gov |

| MLR, PLS, ANN | Anti-DENV | Good Predictability | - | - | researchgate.net |

| CoMFA/CoMSIA | Anti-MRSA | - | 0.938/0.895 | - | mdpi.com |

| Gradient Boosting | P-glycoprotein Inhibition | - | 0.95 | - | nih.gov |

A key aspect of QSAR is the identification of molecular descriptors that significantly correlate with biological activity. These descriptors can be steric, electronic, hydrophobic, or related to hydrogen bonding capabilities. nih.gov For instance, in a study of quinoline derivatives with antimalarial activity, CoMFA and CoMSIA contour maps revealed that bulky substituents in certain regions of the molecule could enhance or diminish activity, while specific electrostatic and hydrogen bond acceptor features were also critical for potency. nih.gov

Similarly, in the development of quinolinone-based thiosemicarbazones as anti-tuberculosis agents, QSAR models suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their biological activity. nih.gov The insights gained from these correlations are invaluable for the rational design of new derivatives with improved biological profiles.

Table 3: Influence of Molecular Descriptors on the Biological Activity of Quinoline Derivatives

| Descriptor | Influence on Biological Activity | Example from Research | Reference |

| Steric Fields | Favorable bulky groups in certain positions can enhance activity, while they may be detrimental in other areas. | Antimalarial quinolines | nih.gov |

| Electrostatic Fields | Electron-withdrawing or electron-donating groups at specific locations can modulate activity. | Anti-TB quinolinones | nih.gov |

| Hydrophobicity | Can influence membrane permeability and binding to hydrophobic pockets in target proteins. | Antimalarial quinolines | nih.gov |

| Hydrogen Bond Donors | The presence of H-bond donors can be crucial for specific interactions with the target. | Antimalarial quinolines | nih.gov |

| Hydrogen Bond Acceptors | The presence of H-bond acceptors can be critical for anchoring the ligand in the binding site. | Anti-MRSA pyrimido-isoquinolin-quinones | mdpi.com |

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Strategies

SBDD and FBDD are powerful approaches in modern drug discovery that leverage structural information of the biological target to design and optimize inhibitors. The 4-chloroquinoline-6-carboxamide scaffold can serve as a valuable starting point or building block in such strategies.

SBDD relies on the three-dimensional structure of a target protein, typically determined by X-ray crystallography or NMR spectroscopy. This structural information allows for the design of ligands that are complementary in shape and chemical properties to the target's binding site. For example, in the development of inhibitors for p21-activated kinase 4 (PAK4), a related quinazoline (B50416) scaffold was used as a starting point. nih.gov Guided by the crystal structure of the kinase domain, novel 4-aminoquinazoline-2-carboxamide derivatives were designed to optimize interactions with the ATP-binding pocket, leading to potent and selective inhibitors. nih.gov This approach minimizes trial-and-error in the design process and accelerates the identification of promising drug candidates.

FBDD begins with the screening of small, low-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. frontiersin.orgnih.gov Once a fragment hit is identified and its binding mode is determined, it can be optimized into a more potent lead compound through several strategies:

Fragment Growing: A fragment is extended by adding new functional groups that make additional favorable interactions with the target protein. acs.org

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, higher-affinity molecule.

Fragment Merging: Two or more overlapping fragments are combined into a single new molecule that incorporates the key binding features of the original fragments. mdpi.com

The quinoline core, including derivatives like 4-chloroquinoline-6-carboxamide, represents a privileged scaffold that can be used as a starting fragment or as a core structure for optimization. nih.govmdpi.com For instance, the optimization of a fragment hit for KRASG12C involved growing the fragment towards a key cysteine residue to enhance binding affinity and ultimately develop a potent covalent inhibitor. acs.orgnih.gov

Table 4: Fragment-Based Drug Design Strategies

| Strategy | Description |

| Fragment Growing | A starting fragment hit is elaborated by adding chemical functionalities to access and interact with adjacent pockets on the target protein, thereby increasing potency. |

| Fragment Linking | Two different fragments that bind to distinct, nearby sites on the protein are joined together by a linker to create a single molecule with higher affinity. |

| Fragment Merging | The structural features of two or more fragments that bind in an overlapping fashion are combined into a novel, single chemical entity that retains the key interactions of the parent fragments. |

Vi. Future Perspectives and Research Trajectories for 4 Chloroquinoline 6 Carboxamide Research

Exploration of Novel and Greener Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes for 4-Chloroquinoline-6-carboxamide and its analogues is a key area of future research. Traditional methods for the synthesis of similar quinolone carboxamides can be restrictive and require harsh conditions. nih.govnih.gov Researchers are now focusing on creating simpler, more scalable, and robust methodologies that produce high yields and purity. nih.govnih.gov

One approach involves a one-pot chlorination and amide formation process, which simplifies the synthetic sequence. nih.gov Another area of exploration is the use of greener reagents and solvents. For instance, a method utilizing hydrogen peroxide and potassium carbonate in dimethyl sulfoxide (B87167) has been reported for the synthesis of a related compound, 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), achieving a high yield. chemicalbook.com The development of methodologies that avoid high temperatures and complex purification steps is also a priority to enhance safety and facilitate industrial-scale production. google.com

Future research will likely focus on:

Catalytic methods to improve efficiency and reduce waste.

Flow chemistry techniques for safer and more controlled reactions.

The use of bio-based solvents and reagents to improve the environmental footprint of the synthesis.

Rational Design of Advanced Analogues with Enhanced Selectivity and Potency

The rational design of advanced analogues of 4-Chloroquinoline-6-carboxamide is crucial for improving its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to enhance potency and selectivity for specific biological targets. consensus.app

For a related series of quinoline-4-carboxamides, modifications were aimed at improving physicochemical properties, such as reducing lipophilicity, to enhance aqueous solubility and metabolic stability. nih.gov Key points for modification on the quinoline (B57606) scaffold include the R1, R2, and R3 positions to address high lipophilicity. nih.gov For instance, in a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, a structure-based drug design (SBDD) approach was used to optimize selectivity and therapeutic potency. nih.gov

Future design strategies will likely involve:

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict the binding of analogues to target proteins.

Fragment-Based Drug Discovery: Building novel analogues by combining fragments with known binding affinities.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles.

Below is an interactive table summarizing the design strategies for related quinoline derivatives.

| Design Strategy | Objective | Example Compound Series | Key Findings |

| Physicochemical Property Modification | Improve solubility and metabolic stability | Quinoline-4-carboxamides | Reducing lipophilicity at R1, R2, and R3 positions improved properties. nih.gov |

| Structure-Based Drug Design (SBDD) | Enhance selectivity and potency | 6-Chloro-4-aminoquinazoline-2-carboxamides | Guided by X-ray crystallography, led to highly selective PAK4 inhibitors. nih.gov |

| Molecular Hybridization | Enhance antimalarial activity | Quinoline-naphthalimide hybrids | Hybrids showed enhanced activity against chloroquine-resistant P. falciparum strains. nih.gov |

Identification and Validation of Undiscovered Biological Targets (In Vitro)

Identifying and validating new biological targets for 4-Chloroquinoline-6-carboxamide is a critical step in understanding its mechanism of action and expanding its therapeutic applications. Phenotypic screening is a powerful approach to identify compounds with desired biological effects, which can then be used to uncover novel targets. nih.gov

For example, a series of quinoline-4-carboxamides was identified from a phenotypic screen against Plasmodium falciparum, leading to the discovery of its novel mechanism of action, the inhibition of translation elongation factor 2 (PfEF2). nih.gov In another study, derivatives of quinoline-6-carboxamide (B1312354) were evaluated as P2X7 receptor antagonists, a target implicated in cancer. nih.gov

Future research in this area will focus on:

Chemical Proteomics: Using chemical probes based on the 4-Chloroquinoline-6-carboxamide scaffold to pull down and identify binding proteins from cell lysates.

Genetic Screens: Employing CRISPR-Cas9 or RNAi screens to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thereby pointing to its target pathway.

Activity-Based Protein Profiling (ABPP): A technique to identify the direct targets of a compound in a complex proteome.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation (In Vitro)

To gain a comprehensive understanding of the cellular effects of 4-Chloroquinoline-6-carboxamide, integrating data from multiple "omics" platforms is essential. This includes transcriptomics, proteomics, and metabolomics, which provide a global view of the changes occurring within a cell upon treatment with the compound. nih.govnih.gov

Multi-omics analysis can reveal the broader impact of a compound on cellular pathways, even beyond its primary target. nih.govnih.gov For example, such an approach has been used to study the effects of chemical mixtures on liver cells and to understand the metabolic networks in medicinal plants. nih.govnih.gov The integration of transcriptomic and proteomic data, while challenging due to the often-limited correlation, is crucial for a complete picture of gene expression regulation. mdpi.com

Future directions for multi-omics studies include:

Time-Resolved Omics: Analyzing changes in the transcriptome, proteome, and metabolome at different time points after compound treatment to understand the dynamics of the cellular response.

Single-Cell Omics: Investigating the heterogeneity of cellular responses to the compound within a population of cells.

Integrative Computational Platforms: Developing advanced bioinformatics tools to connect the different layers of omics data and identify perturbed pathways. nih.gov

Application of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery by accelerating the design and identification of new therapeutic compounds. pnrjournal.commdpi.com These technologies can analyze vast chemical spaces and predict the biological activities, pharmacokinetic properties, and toxicity profiles of molecules with increasing accuracy. mdpi.comnih.gov

In the context of 4-Chloroquinoline-6-carboxamide, AI and ML can be applied to:

Virtual Screening: Rapidly screen large virtual libraries of quinoline derivatives to identify those with the highest predicted affinity for a specific target. nih.gov

De Novo Design: Generate novel molecular structures with desired properties based on learned patterns from known active compounds. mdpi.com

Predictive Modeling: Develop models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to prioritize compounds for synthesis and testing. pnrjournal.com

Q & A

Basic: What are the standard synthetic routes for 4-Chloroquinoline-6-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, quinoline derivatives are often synthesized by reacting chlorinated precursors with carboxamide-containing reagents under reflux in polar solvents like ethanol or methanol. Key intermediates are characterized using:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry for molecular ion validation .

Data Table:

| Reaction Step | Reagents/Conditions | Key Intermediate | Characterization Method |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C | 4-Chloroquinoline | ¹H NMR (δ 8.5–9.0 ppm, aromatic H) |

| Carboxamide Formation | NH₂R, EtOH, reflux | Target Compound | IR (C=O at 1660 cm⁻¹), LC-MS (M⁺ = 220.6) |

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst use : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities. Contradictions in reported yields (e.g., 50% vs. 70%) may arise from solvent purity or catalyst loading variations .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., quinoline ring planarity) .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon environments, critical for distinguishing regioisomers.

- Elemental analysis : Validates C/H/N ratios (e.g., ±0.3% deviation acceptable) .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

Contradictions (e.g., IC₅₀ variations in anticancer assays) require:

- Comparative analysis : Cross-check cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP luminescence).

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Dose-response validation : Triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How to design a structure-activity relationship (SAR) study for 4-Chloroquinoline-6-carboxamide derivatives?

Methodological Answer:

- Scaffold modification : Introduce substituents at the 6-carboxamide position (e.g., alkyl, aryl) to assess steric/electronic effects.

- In vitro assays : Test against target enzymes (e.g., topoisomerase II) using fluorescence polarization or gel electrophoresis.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Storage : Desiccate at –20°C to prevent hydrolysis of the carboxamide group.

- Light sensitivity : Use amber vials to avoid photodegradation of the quinoline core.

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How to address low reproducibility in synthetic protocols?

Methodological Answer:

- Parameter documentation : Record exact humidity levels (affects hygroscopic reagents) and stirring rates.

- Reagent sourcing : Use anhydrous solvents (e.g., molecular sieves for DMF) to avoid side reactions.

- Scale-up challenges : Transition from batch to flow chemistry for consistent heat/mass transfer .

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer:

- Anticancer agents : Modulate apoptosis pathways via kinase inhibition (e.g., EGFR, VEGFR).

- Antimicrobial studies : Test against Gram-negative bacteria (e.g., E. coli) using MIC assays.

- Structural probes : Use fluorescent derivatives for cellular imaging (e.g., confocal microscopy) .

Advanced: How to validate target engagement in biological assays?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified proteins.

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment.

- Knockdown controls : Use siRNA to verify activity loss in target-deficient cells .

Advanced: How to analyze conflicting spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic vs. static structures : NMR captures solution-state conformers, while X-ray shows solid-state packing.

- Tautomeric equilibria : Use DFT calculations (e.g., Gaussian 16) to model energy differences between forms.

- Multi-technique validation : Correlate IR carbonyl stretches with X-ray bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten